Cas no 1172053-33-6 (5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide)

5-Fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyrimidine-pyrazole scaffold. This compound exhibits potential as a bioactive molecule due to its structural complexity, combining a fluorinated benzene sulfonamide core with a heterocyclic amine linker. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the pyrimidine-pyrazole moiety may confer selectivity in targeting specific biological pathways. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and synthetic reproducibility are critical for consistent experimental results in pharmacological studies.
5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide structure
1172053-33-6 structure
商品名:5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide
CAS番号:1172053-33-6
MF:C16H17FN6O2S
メガワット:376.408584356308
CID:6349837
PubChem ID:44071174

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide
    • F5561-0161
    • 5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
    • 5-fluoro-2-methyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
    • N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide
    • VU0647266-1
    • AKOS024513643
    • 1172053-33-6
    • インチ: 1S/C16H17FN6O2S/c1-12-3-4-13(17)9-14(12)26(24,25)22-7-6-18-15-10-16(20-11-19-15)23-8-2-5-21-23/h2-5,8-11,22H,6-7H2,1H3,(H,18,19,20)
    • InChIKey: ONVWNZRFWOBYKI-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CC=1C)F)(NCCNC1C=C(N=CN=1)N1C=CC=N1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 376.11177314g/mol
  • どういたいしつりょう: 376.11177314g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 545
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 110Ų

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5561-0161-3mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
3mg
$63.0 2023-09-09
Life Chemicals
F5561-0161-20mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
20mg
$99.0 2023-09-09
Life Chemicals
F5561-0161-40mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
40mg
$140.0 2023-09-09
Life Chemicals
F5561-0161-10μmol
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
10μmol
$69.0 2023-09-09
Life Chemicals
F5561-0161-20μmol
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
20μmol
$79.0 2023-09-09
Life Chemicals
F5561-0161-10mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
10mg
$79.0 2023-09-09
Life Chemicals
F5561-0161-5μmol
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
5μmol
$63.0 2023-09-09
Life Chemicals
F5561-0161-4mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
4mg
$66.0 2023-09-09
Life Chemicals
F5561-0161-1mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
1mg
$54.0 2023-09-09
Life Chemicals
F5561-0161-25mg
5-fluoro-2-methyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
1172053-33-6
25mg
$109.0 2023-09-09

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamide 関連文献

5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)benzene-1-sulfonamideに関する追加情報

5-Fluoro-2-Methyl-N-(2-{6-(1H-Pyrazol-1-Yl)Pyrimidin-4-Ylamino}Ethyl)Benzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1172053-33-6, known as 5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-yllamino}ethyl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

At its core, this molecule combines a benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position, creating a platform for further functionalization. The sulfonamide group attached to the benzene ring introduces additional complexity and bioactivity, while the pyrimidine ring fused with a pyrazole moiety adds a layer of heterocyclic diversity. This combination of structural elements contributes to the compound's ability to interact with various biological targets, such as kinases and other enzymes, which are often implicated in diseases like cancer and inflammatory disorders.

Recent studies have highlighted the potential of this compound as a kinase inhibitor, particularly targeting enzymes involved in cell signaling pathways. For instance, researchers have demonstrated that 5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yllamino}ethyl)benzene-sulfonamide derivatives can effectively inhibit the activity of certain protein kinases, which are key players in cancer progression. These findings underscore the importance of this compound as a lead molecule in drug discovery efforts aimed at developing novel therapeutic agents.

The synthesis of this compound involves a multi-step process that incorporates advanced organic chemistry techniques. The construction of the pyrimidine ring system is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production of this compound. These advancements not only enhance the scalability of the synthesis but also pave the way for further modifications to improve pharmacokinetic properties.

In terms of pharmacokinetics, this compound exhibits favorable properties that make it an attractive candidate for drug development. Preclinical studies have shown that it has good oral bioavailability and demonstrates minimal toxicity in animal models, which are critical factors for its potential translation into clinical use. Additionally, its ability to penetrate various tissues and organs suggests that it could be effective in treating both localized and systemic diseases.

One of the most exciting aspects of this compound is its versatility in terms of chemical modification. By altering substituents on the benzene ring or modifying the pyrimidine/pyrazole system, researchers can explore a wide range of biological activities and optimize the molecule for specific therapeutic applications. For example, substituting the fluorine atom with other halogens or introducing additional functional groups could enhance its binding affinity to target proteins or improve its stability in vivo.

Moreover, computational studies have played a pivotal role in understanding the molecular interactions of this compound with its biological targets. Using molecular docking and dynamics simulations, scientists have been able to predict how slight changes in the compound's structure could influence its activity. These insights have guided experimental efforts and accelerated the discovery of more potent derivatives.

In conclusion, 5-fluoro-2-methyl-N-(2-{6-(1H-pyrazol-1-yllamino}ethyl)benzene-sulfonamide represents a promising lead molecule in medicinal chemistry research. Its unique structure, coupled with its demonstrated biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for further development into therapeutically relevant compounds. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to remain at the forefront of drug discovery efforts for years to come.

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